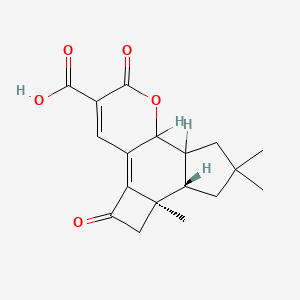
Lentinellic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lentinellic acid is a antimicrobial and cytotoxic sesquiterpenoid and biologically active protoilludane derivative from Lentinellus species (Basidiomycetes).
Aplicaciones Científicas De Investigación
Antimicrobial Properties
Lentinellic acid has been identified as a potent antimicrobial agent. Research indicates that it exhibits significant activity against a range of bacterial strains, making it a candidate for developing new antibiotics. The compound's structure was elucidated using spectroscopic methods and single crystal X-ray analysis, confirming its classification as a sesquiterpenoid with notable bioactivity.
Case Study: Antimicrobial Efficacy
- Source: Isolated from submerged cultures of Lentinellus species.
- Findings: Demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
- Potential Applications: Development of new antimicrobial therapies to combat antibiotic-resistant bacteria.
Cytotoxic Activity
In addition to its antimicrobial properties, this compound has shown cytotoxic effects on cancer cells. Its ability to inhibit cell growth presents opportunities for cancer treatment research.
Case Study: Cytotoxic Effects on Cancer Cells
- Research Context: Investigated in vitro against various cancer cell lines.
- Results: Significant reduction in cell viability at specific concentrations.
- Implications: Potential use as an adjunct therapy in oncology.
Applications in Cosmetology
The antifungal and antimicrobial properties of this compound extend to the field of cosmetology. Its efficacy against skin pathogens positions it as a valuable ingredient in skincare formulations aimed at treating or preventing infections.
Case Study: Cosmetic Formulations
- Application: Inclusion in topical creams and ointments.
- Benefits: Enhances the effectiveness of products targeting acne and other skin infections.
- Market Potential: Growing interest in natural compounds for cosmetic applications.
Biochemical Research
This compound serves as a model compound in biochemical studies focused on natural product chemistry. Its unique structure and biological activity make it an important subject for understanding the mechanisms of action of similar compounds.
Research Insights:
- Focus Areas: Metabolic pathways, biosynthesis, and structural modifications.
- Collaborative Studies: Partnerships with pharmaceutical companies to explore synthetic derivatives.
Environmental Applications
The potential environmental benefits of this compound are being explored, particularly in bioremediation efforts. Its ability to inhibit microbial growth can be harnessed to manage harmful microbial populations in contaminated environments.
Case Study: Environmental Management
- Application: Use in bioremediation strategies to control pathogenic microbes.
- Outcomes: Preliminary studies indicate effectiveness in reducing microbial load in contaminated sites.
Data Summary Table
| Application Area | Key Findings | Potential Impact |
|---|---|---|
| Antimicrobial | Effective against multiple bacterial strains | New antibiotic development |
| Cytotoxic | Inhibits growth of cancer cells | Adjunct therapy in cancer treatment |
| Cosmetology | Antifungal properties beneficial for skincare | Natural ingredient in cosmetic formulations |
| Biochemical Research | Model compound for studying natural products | Insights into biosynthesis and metabolic pathways |
| Environmental | Reduces pathogenic microbes | Applications in bioremediation |
Propiedades
Número CAS |
115219-90-4 |
|---|---|
Fórmula molecular |
C18H20O5 |
Peso molecular |
316.3 g/mol |
Nombre IUPAC |
(5R,6S)-5,8,8-trimethyl-3,13-dioxo-12-oxatetracyclo[9.4.0.02,5.06,10]pentadeca-1,14-diene-14-carboxylic acid |
InChI |
InChI=1S/C18H20O5/c1-17(2)5-10-11(6-17)18(3)7-12(19)13(18)8-4-9(15(20)21)16(22)23-14(8)10/h4,10-11,14H,5-7H2,1-3H3,(H,20,21)/t10?,11-,14?,18+/m0/s1 |
Clave InChI |
JMNIXMWRRYDXON-MSNRECKUSA-N |
SMILES |
CC1(CC2C(C1)C3(CC(=O)C3=C4C2OC(=O)C(=C4)C(=O)O)C)C |
SMILES isomérico |
C[C@]12CC(=O)C1=C3C=C(C(=O)OC3C4[C@@H]2CC(C4)(C)C)C(=O)O |
SMILES canónico |
CC1(CC2C(C1)C3(CC(=O)C3=C4C2OC(=O)C(=C4)C(=O)O)C)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Lentinellic acid; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















